Cyclohexene, 6,6-difluoro-1-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 6,6-difluoro-1-iodo- is an organic compound with the molecular formula C6H7F2I It is a derivative of cyclohexene, where two hydrogen atoms at the 6th position are replaced by fluorine atoms, and an iodine atom is attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 6,6-difluoro-1-iodo- typically involves the halogenation of cyclohexene. One common method is the addition of iodine fluoride (IF) to cyclohexene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for Cyclohexene, 6,6-difluoro-1-iodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 6,6-difluoro-1-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: The iodine atom can be reduced to form cyclohexene derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia
Properties
CAS No. |
218629-47-1 |
---|---|
Molecular Formula |
C6H7F2I |
Molecular Weight |
244.02 g/mol |
IUPAC Name |
6,6-difluoro-1-iodocyclohexene |
InChI |
InChI=1S/C6H7F2I/c7-6(8)4-2-1-3-5(6)9/h3H,1-2,4H2 |
InChI Key |
VHOJXLXCUXNEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.